molecular formula C11H13NO2 B8247762 (R)-5-Benzylmorpholin-3-one

(R)-5-Benzylmorpholin-3-one

Cat. No.: B8247762
M. Wt: 191.23 g/mol
InChI Key: PXPFDUZBGQDAEP-SNVBAGLBSA-N
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Description

®-5-Benzylmorpholin-3-one is a chiral morpholine derivative characterized by a benzyl group attached to the nitrogen atom and a ketone functional group at the third position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Benzylmorpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and glycidol.

    Formation of Morpholine Ring: Benzylamine reacts with glycidol under basic conditions to form the morpholine ring.

    Oxidation: The resulting morpholine derivative is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the third position.

Industrial Production Methods

In an industrial setting, the production of ®-5-Benzylmorpholin-3-one may involve:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-5-Benzylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

®-5-Benzylmorpholin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-Benzylmorpholin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Benzylmorpholin-3-one: The enantiomer of ®-5-Benzylmorpholin-3-one, differing in its stereochemistry.

    N-Benzylmorpholine: Lacks the ketone functional group at the third position.

    5-Benzylmorpholin-2-one: The ketone group is at the second position instead of the third.

Uniqueness

®-5-Benzylmorpholin-3-one is unique due to its specific stereochemistry and the presence of the ketone functional group at the third position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5R)-5-benzylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFDUZBGQDAEP-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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